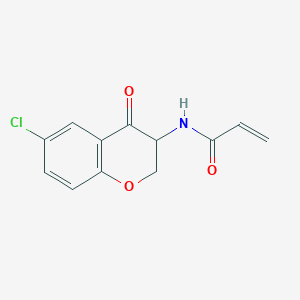![molecular formula C15H15BrFN3O4S B2493573 5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097910-24-0](/img/structure/B2493573.png)
5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a useful research compound. Its molecular formula is C15H15BrFN3O4S and its molecular weight is 432.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds structurally related to 5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine have been investigated for their antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine exhibited significant inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents with activity comparable to reference drugs such as adefovir and tenofovir (Hocková et al., 2003).
Corrosion Inhibition
Research has also delved into the use of pyrimidine derivatives for corrosion inhibition, highlighting their potential in protecting metals against degradation. Quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, including those structurally similar to the compound , have shown promising adsorption and inhibition properties on iron surfaces, offering insights into developing more effective corrosion inhibitors (Kaya et al., 2016).
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds have been a focus of research, aiming to understand their chemical properties and potential applications further. Studies have explored the synthesis of bromo-dihydroxybenzoic acid derivatives as intermediates for preparing pyrimidine medicaments, providing valuable information on the synthetic routes and structural aspects of these compounds (Xu Dong-fang, 2000).
Antitumor Activity
Investigations into the antitumor activities of pyrimidine derivatives, including the acyclonucleoside derivative of 5-fluorouracil, have revealed their potential in cancer therapy. These studies offer a glimpse into the therapeutic possibilities of modifying pyrimidine structures to achieve fewer side effects and a broader margin of safety (Rosowsky et al., 1981).
Heterocyclic Chemistry
The field of heterocyclic chemistry has seen the development of novel synthetic methodologies using pyrimidine derivatives. For example, novel routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives have been explored, demonstrating the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Rahimizadeh et al., 2007).
Properties
IUPAC Name |
5-bromo-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN3O4S/c1-23-13-3-2-11(17)6-14(13)25(21,22)20-5-4-12(9-20)24-15-18-7-10(16)8-19-15/h2-3,6-8,12H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTCPOLMYWKGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)

![2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2493495.png)
![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)


![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)
![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
